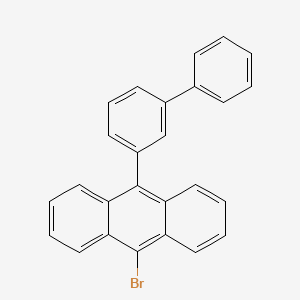

9-Bromo-10-(3-phenylphenyl)anthracene

Übersicht

Beschreibung

9-Bromo-10-(3-phenylphenyl)anthracene is a yellow-white solid powder . It is commonly used as an organic synthesis intermediate . It is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents . It is also soluble in hot non-polar solvents due to its low polarity .

Molecular Structure Analysis

The molecular formula of this compound is C20H13Br . It contains a total of 48 bonds; 31 non-H bonds, 28 multiple bonds, 2 rotatable bonds, 28 aromatic bonds, 5 six-membered rings, and 2 ten-membered rings .Physical and Chemical Properties Analysis

This compound has a molecular weight of 333.221 Da . It is a yellow-white solid powder that is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .Wissenschaftliche Forschungsanwendungen

Photophysical Characterization and Applications in OLEDs

Anthracene derivatives, like 9-Bromo-10-(3-phenylphenyl)anthracene, are frequently utilized in organic light-emitting diodes (OLEDs) and upconversion processes. A study by Gray et al. (2015) highlights the use of 9,10-substituted anthracenes in OLEDs and triplet-triplet annihilation upconversion systems. These molecules are chosen for their inherent optical properties and the ability to alter parts of the molecule to obtain new physical attributes without significant impact on UV/Vis absorption. The study also explores the fluorescence properties affected by different substituents, impacting the efficiency of these materials in OLED applications (Gray et al., 2015).

Blue-Emitting Anthracenes for LED Devices

Danel et al. (2002) synthesized a series of 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, from which stable blue-light-emitting diodes were constructed. These compounds, including this compound, exhibit high thermal decomposition temperatures and form stable glasses, making them suitable for use in blue-light-emitting LED devices (Danel et al., 2002).

OLED Host and Hole-Transporting Materials

Sarsah et al. (2013) demonstrated that electroluminescent 9,10-diaryl anthracenes, including derivatives like this compound, are promising materials for OLEDs. These compounds offer high thermal stability and wide band gaps, making them particularly effective for blue OLEDs. The study highlights their suitability as host and hole-transporting materials in organic electroluminescence (Sarsah et al., 2013).

Photocatalytic Fluoroalkylation

Noto et al. (2018) explored the use of anthracene derivatives in photocatalytic fluoroalkylation. They synthesized well-defined 9,10-bis(di(p-tert-butylphenyl)amino)anthracene, a catalyst for radical fluoroalkylation under visible light irradiation. This study highlights the potential of such anthracene-based photocatalysts in generating various fluoroalkyl radicals, pointing to their application in organic synthesis and material science (Noto et al., 2018).

Safety and Hazards

9-Bromo-10-(3-phenylphenyl)anthracene may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Zukünftige Richtungen

Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .

Wirkmechanismus

Target of Action

This compound is part of a group of chemicals known as anthracenes, which are often used in the field of semiconductors

Action Environment

The action of 9-Bromo-10-(3-phenylphenyl)anthracene can be influenced by various environmental factors . For instance, the presence of light could potentially influence its behavior due to its photochemical properties Additionally, the pH and temperature of the environment could also affect its stability and efficacy.

Biochemische Analyse

Biochemical Properties

9-Bromo-10-(3-phenylphenyl)anthracene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular proteins and DNA . These interactions often result in the modulation of enzyme activity and can influence cellular redox states.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can induce oxidative stress by generating reactive oxygen species (ROS), which can activate signaling pathways such as the MAPK and NF-κB pathways . These pathways are crucial for regulating gene expression related to inflammation, apoptosis, and cell survival. Additionally, this compound can alter cellular metabolism by affecting mitochondrial function and ATP production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. This compound can bind to DNA, leading to the formation of DNA adducts that can interfere with DNA replication and transcription. Furthermore, it can inhibit or activate specific enzymes, such as those involved in the detoxification of xenobiotics. Changes in gene expression are also observed, as this compound can modulate the activity of transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound can undergo photodegradation when exposed to light, leading to the formation of various degradation products . These degradation products can have different biochemical properties and may exhibit altered biological activity. Long-term studies have shown that this compound can have persistent effects on cellular function, including sustained oxidative stress and changes in gene expression.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound can induce mild oxidative stress and modulate enzyme activity without causing significant toxicity . At higher doses, it can lead to severe oxidative damage, inflammation, and cell death. Threshold effects are observed, where a certain dosage level triggers a marked increase in adverse effects. Toxicological studies have highlighted the importance of dose-dependent responses and the potential for cumulative toxicity with prolonged exposure.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. Enzymes such as cytochrome P450s and glutathione S-transferases play crucial roles in the metabolism of this compound . These enzymes facilitate the conversion of this compound into more water-soluble metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound can affect its localization and biological activity, with potential implications for its therapeutic and toxicological effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to the nucleus, where it can interact with DNA and nuclear proteins . Additionally, it can be found in the cytoplasm and mitochondria, where it can affect cellular metabolism and signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments.

Eigenschaften

IUPAC Name |

9-bromo-10-(3-phenylphenyl)anthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17Br/c27-26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCMCZLIOCXISPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.